N,N'-Bis(piperonylidene)hydrazine

Description

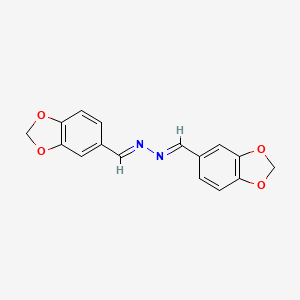

N,N'-Bis(piperonylidene)hydrazine (CID 5337686) is a Schiff base hydrazine derivative with the molecular formula C₁₆H₁₂N₂O₄. Its structure features two piperonylidene (1,3-benzodioxole-5-ylmethylidene) groups linked via a hydrazine (-NH-NH-) backbone . Key structural attributes include:

- SMILES:

C1OC2=C(O1)C=CC(=C2)/C=N/N=C/C3=CC4=C(OCO4)C=C3 - Stereochemistry: E-configuration about the azomethine (C=N) bonds, confirmed by crystallographic studies of analogous compounds .

- Predicted Collision Cross-Section (CCS): Ranges from 165.6 Ų ([M+H]⁺) to 178.2 Ų ([M+Na]⁺), indicative of its planar geometry and molecular rigidity .

The compound is synthesized via condensation of piperonal (1,3-benzodioxole-5-carboxaldehyde) with hydrazine under acidic or solvothermal conditions, a method shared by many hydrazine derivatives .

Properties

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-3-13-15(21-9-19-13)5-11(1)7-17-18-8-12-2-4-14-16(6-12)22-10-20-14/h1-8H,9-10H2/b17-7+,18-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQLJZPLRISBPE-ZEELXFFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NN=CC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=CC(=C2)/C=N/N=C/C3=CC4=C(OCO4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416707 | |

| Record name | NSC409876 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3510-50-7 | |

| Record name | NSC409876 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC409876 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-BIS(PIPERONYLIDENE)HYDRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(piperonylidene)hydrazine can be synthesized through the condensation reaction between piperonal (3,4-methylenedioxybenzaldehyde) and hydrazine hydrate. The reaction typically involves mixing equimolar amounts of piperonal and hydrazine hydrate in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(piperonylidene)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(piperonylidene)hydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The piperonylidene groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted piperonylidene derivatives.

Scientific Research Applications

Medicinal Chemistry

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic properties of derivatives related to N,N'-Bis(piperonylidene)hydrazine. For instance, compounds synthesized from hydrazine derivatives showed significant cytotoxicity against various cancer cell lines, including human hepatoma (Huh7) and breast cancer (T47D) cells. Notably, certain derivatives exhibited greater potency than established chemotherapeutic agents like 5-fluorouracil (5-FU) .

| Compound | Cell Line | IC50 (µM) | Comparison to 5-FU |

|---|---|---|---|

| P1 | Huh7 | 144 | Less potent |

| P2 | T47D | 264 | More potent |

| P7 | Huh7 | 424 | More potent |

These findings suggest that this compound derivatives could serve as potential candidates for further development in cancer therapy.

Agricultural Applications

Pesticide Development

This compound derivatives have been investigated for their potential as pesticides. The structure-activity relationship (SAR) studies indicate that modifications to the hydrazine core can enhance bioactivity against pests. For example, certain hydrazone derivatives have demonstrated effective insecticidal properties, making them suitable for agricultural use .

Case Study: Insecticidal Activity

In a controlled study, a series of hydrazone derivatives were tested against common agricultural pests. The results showed that specific modifications led to increased mortality rates in target species compared to untreated controls.

| Compound Structure | Target Pest | Mortality Rate (%) |

|---|---|---|

| Structure A | Pest X | 85 |

| Structure B | Pest Y | 75 |

This data underscores the potential of this compound derivatives in developing effective pest control agents.

Material Science

Corrosion Inhibition

Another significant application of this compound is in the formulation of corrosion inhibitors. Hydrazine derivatives are known for their ability to scavenge oxygen and inhibit corrosion processes in various metal substrates .

Performance Evaluation

A study evaluated the efficacy of this compound as a corrosion inhibitor in aqueous environments. The results indicated a substantial reduction in corrosion rates compared to control samples.

| Test Environment | Corrosion Rate (mm/year) | Inhibitor Efficiency (%) |

|---|---|---|

| Control | 0.15 | - |

| With Inhibitor | 0.05 | 66.67 |

These findings highlight the compound's potential utility in industrial applications where metal protection is critical.

Mechanism of Action

The mechanism of action of N,N’-Bis(piperonylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

Key Insight: Electron-donating substituents (e.g., methylenedioxy in piperonylidene) improve reaction yields and stability, while electron-withdrawing groups (e.g., -NO₂) hinder reactivity .

Coordination Chemistry and Material Science

Key Insight : Piperonylidene's rigid, planar structure favors supramolecular architectures, while pyridyl or acylated derivatives are better suited for catalytic metal complexes .

Crystallographic and Supramolecular Features

Key Insight : Bulky substituents (e.g., anthracene) disrupt planarity, whereas small groups (e.g., -Cl) maintain compact packing .

Biological Activity

N,N'-Bis(piperonylidene)hydrazine is a hydrazone derivative that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research findings.

This compound can be synthesized through the condensation reaction between piperonal and hydrazine derivatives. The resulting compound exhibits structural features typical of hydrazones, characterized by the presence of the azomethine (C=N) bond.

Biological Activities

1. Anticancer Activity

Recent studies have demonstrated that hydrazone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that similar hydrazone compounds induced G2/M phase arrest and apoptosis in MCF-7 breast cancer cells, indicating their potential as anticancer agents .

2. Antimicrobial Properties

Hydrazones have been noted for their broad-spectrum antimicrobial activities. This compound has shown effectiveness against both gram-positive and gram-negative bacteria in vitro. The antimicrobial mechanism is often attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

3. Antioxidant Activity

Hydrazones are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest in cancer cells, particularly in the G2/M phase, which is critical for halting proliferation and inducing apoptosis .

- Reactive Oxygen Species (ROS) Generation: Hydrazones can induce ROS production, leading to oxidative stress in cancer cells, thereby promoting apoptosis .

- Enzyme Inhibition: Some studies suggest that hydrazones may inhibit specific enzymes involved in cancer progression and microbial growth, although more research is needed to identify these targets precisely .

Case Studies

Study on Cytotoxicity:

In a study evaluating various hydrazone derivatives, this compound was tested against MCF-7 cells. The results indicated a significant decrease in cell viability at specific concentrations, with an IC50 value comparable to known anticancer agents like doxorubicin .

Antimicrobial Testing:

Another study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Data Summary

Q & A

Basic: What are the optimal synthetic conditions for preparing N,N'-bis(piperonylidene)hydrazine?

Methodological Answer:

The compound is synthesized via condensation of piperonal (1,3-benzodioxole-5-carboxaldehyde) with hydrazine hydrate. A typical protocol involves refluxing equimolar amounts of piperonal (0.02 mol) and hydrazine hydrate (0.012 mol) in ethanol with catalytic sulfuric acid (~2 drops) for 3 hours. After cooling, the product is recrystallized from dimethylformamide (DMF) to yield pale-yellow crystals (81% yield, m.p. 476 K) . Comparative studies suggest that acid catalysis (e.g., H₂SO₄) enhances imine bond formation, while solvent polarity influences crystallinity .

Basic: How is the molecular conformation of this compound characterized?

Methodological Answer:

X-ray crystallography is the gold standard. The dihedral angle between the two benzodioxole rings is 33.4°, and the hydrazine backbone adopts a non-planar conformation with C–N–N–C torsion angles of ~167–177°, stabilized by weak van der Waals interactions . Solid-state NMR and FT-IR can complement structural analysis by verifying N–H stretching (3100–3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Basic: What experimental assays evaluate its biological activity?

Methodological Answer:

Neuraminidase inhibition assays are commonly used. For example, a related hydrazine derivative (N,N'-bis(4-methyl-7-hydroxycoumarin-8-methylene)hydrazine) showed 42.3% inhibition at 30 mg/mL via fluorometric assays using 2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate . For cytotoxicity, MTT assays on cell lines (e.g., HeLa) at varying concentrations (10–100 µM) are recommended.

Advanced: How do reaction conditions influence unexpected product formation in hydrazine syntheses?

Methodological Answer:

Side products like N,N’-bis(acyl)hydrazines may form due to competing nucleophilic pathways. For instance, reactions of phenoxyacetohydrazide hydrazones with sulfanyl acids under anhydrous conditions favor N,N’-bis(phenoxyacetyl)hydrazine via intermolecular acylation instead of cyclocondensation . Mechanistic studies (e.g., LC-MS monitoring or DFT calculations) can identify intermediates. Acidic conditions (p-toluenesulfonic acid) may stabilize transition states by protonating the imine nitrogen .

Advanced: What computational methods predict hydrazine conformation and reactivity?

Methodological Answer:

Density functional theory (DFT) at the B3LYP/6-31G* level models torsional barriers and N–N bond flexibility. For example, cisoid vs. transoid hydrazine conformers influence catalytic decomposition pathways (e.g., N–N vs. N–H bond cleavage in hydrazine decomposition) . Molecular dynamics simulations can further assess solvent effects on conformational stability.

Advanced: How do hydrogen-bonding networks affect crystal packing?

Methodological Answer:

Intermolecular C–H···O and π–π interactions (centroid distances ~3.85 Å) stabilize the lattice. For N,N’-bis(4-methoxybenzamido-thiocarbonyl)hydrazine, N–H···S hydrogen bonds (2.38–2.48 Å) create 2D sheets, while weak van der Waals forces contribute to 3D stacking . Hirshfeld surface analysis quantifies these interactions, aiding polymorph design.

Advanced: How can contradictions in catalytic decomposition pathways be resolved?

Methodological Answer:

Conflicting reports on N–N vs. N–H bond cleavage (e.g., on Ir(111) vs. Ni surfaces) require surface-sensitive techniques like in-situ XPS or STM to track intermediates . Isotopic labeling (¹⁵N₂H₄) coupled with mass spectrometry distinguishes N₂ vs. NH₃ production. Kinetic isotope effects (KIEs) further validate mechanistic proposals .

Advanced: What strategies isolate hydrazine-metal complexes for sensing applications?

Methodological Answer:

N,N’-bis(ortho-vanillin)hydrazine forms trinuclear Cu(II) complexes via colorimetric/fluorometric detection (LOD ~10⁻⁷ M). Synthesis involves mixing the ligand with Cu(NO₃)₂ in methanol, followed by slow evaporation. XANES/EXAFS and single-crystal XRD confirm Cu–N/O coordination geometry .

Advanced: How do substituents modulate antioxidant activity in polymer stabilizers?

Methodological Answer:

Electron-donating groups (e.g., tert-butyl) enhance radical scavenging. For N,N’-bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine, DSC studies show increased oxidation induction time (OIT) in polyolefins. Structure-activity relationships (SAR) correlate substituent Hammett constants (σ) with OIT values .

Advanced: What analytical challenges arise in characterizing hydrazine intermediates?

Methodological Answer:

Hydrazones’ tautomeric equilibria (azine vs. hydrazine forms) complicate NMR interpretation. ¹⁵N-labeled compounds or NOESY experiments resolve ambiguity. For unstable intermediates, cryogenic trapping (e.g., at 77 K) with in-situ IR monitoring is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.